molecular formula C19H15F3N4O2S2 B2596776 4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392296-96-7

4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2596776
CAS No.: 392296-96-7
M. Wt: 452.47
InChI Key: QTILVBSUPNYCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" is a 1,3,4-thiadiazole derivative featuring a benzamide group substituted at the para position with a methyl group. The thiadiazole ring is further functionalized with a sulfur-linked ethyl moiety bearing a ketone and a 2-(trifluoromethyl)phenylamino group. This structural complexity positions the compound within a class of heterocyclic molecules known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug-like properties. Thiadiazoles are widely explored in medicinal chemistry due to their versatile reactivity and ability to interact with biological targets .

Properties

IUPAC Name

4-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S2/c1-11-6-8-12(9-7-11)16(28)24-17-25-26-18(30-17)29-10-15(27)23-14-5-3-2-4-13(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTILVBSUPNYCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Benzamide: The final step involves the coupling of the thiadiazole derivative with benzamide under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the thiadiazole ring can interact with various enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole Derivatives

Compound ID / Source Thiadiazole Substituents Benzamide/Amide Group Notable Features
Target Compound -S-CH2-C(O)-NH-(2-(trifluoromethyl)phenyl) 4-methylbenzamide Trifluoromethyl group enhances lipophilicity
Compound 6 -S-isoxazol-5-yl, -N= (imino linkage) Benzamide Isoxazole ring introduces additional heteroatoms
Compound 8a -S-pyridin-2-yl-acetyl Benzamide Pyridine and acetyl groups enhance π-π stacking and hydrogen bonding potential
Compound -S-CH2-C(O)-NH-(thiazol-2-yl) 4-nitrobenzamide Nitro group increases electron-withdrawing effects
Compound -NH-(4-chlorobenzylidene), -C6H4-4-CH3 Not applicable (amine directly linked) Chlorine and methyl groups influence steric and electronic properties

Physicochemical Properties

Melting points, spectral data, and solubility vary significantly with substituents:

Table 3: Physicochemical Properties

Compound ID / Source Melting Point (°C) IR (C=O stretch, cm⁻¹) ^1H-NMR Features (DMSO-d6)
Compound 6 160 1606 Aromatic protons at δ 7.36–7.72; isoxazole protons at δ 7.95, 8.13
Compound 8a 290 1679, 1605 Methyl groups at δ 2.49, 2.63; pyridine protons at δ 8.04, 8.39
Compound 7b Not reported Not reported Thiazole protons at δ 7.47–7.72; acetyl group at δ 2.63
Compound Not reported Not reported Nitrobenzamide protons expected at δ 8.0–8.5

The trifluoromethyl group in the target compound would likely downfield-shift adjacent aromatic protons in ^1H-NMR (~δ 7.5–8.5) and exhibit strong C-F stretches in IR (~1100–1200 cm⁻¹).

Biological Activity

4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of increasing interest due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its antibacterial, antifungal, antitumor, and other therapeutic properties based on recent studies.

Chemical Structure

The compound can be represented by the following structural formula:

C20H18F3N5O2S\text{C}_{20}\text{H}_{18}\text{F}_3\text{N}_5\text{O}_2\text{S}

Antibacterial and Antifungal Properties

Research indicates that derivatives of thiadiazole compounds, including those similar to this compound, exhibit significant antibacterial and antifungal activities. For instance:

  • Study Findings : A series of 1,3,4-thiadiazole derivatives demonstrated moderate to excellent antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) as well as antifungal activity against various fungal strains .
CompoundActivity TypeTarget OrganismsInhibition Zone (mm)
52eAntibacterialE. coli25
52kAntifungalCandida albicans30

Antitumor Activity

The compound's structure suggests potential antitumor activity. Thiadiazole derivatives have been shown to inhibit cancer cell proliferation in various studies. Notably:

  • In Vitro Studies : Compounds similar to this compound displayed significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating potent activity .
Cell LineIC50 (µM)Reference
MDA-MB-2313.3
HEK293T34.71

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of DNA Synthesis : Thiadiazole derivatives may interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Enzyme Inhibition : Some compounds inhibit specific enzymes crucial for bacterial growth or cancer cell proliferation.

Case Studies

Several studies have explored the biological activities of thiadiazole derivatives:

  • Anticancer Study : A study involving a series of thiadiazole derivatives showed that specific modifications enhanced anticancer activity against various human cancer cell lines .
    • Methodology : Compounds were synthesized and tested using MTT assays to assess cell viability.
    • Results : The study found that certain substitutions on the thiadiazole ring significantly increased cytotoxicity.
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of synthesized thiadiazole derivatives against clinical isolates .
    • Findings : The results indicated that several compounds exhibited strong antibacterial and antifungal activities, suggesting their potential as therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.